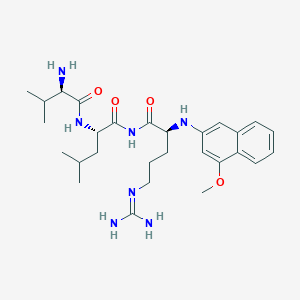
Valyl-leucyl-arginine-4-methoxy-2-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Valyl-leucyl-arginine-4-methoxy-2-naphthylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, amide, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like molecules. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bonds can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can serve as a model peptide for studying protein-protein interactions, enzyme-substrate binding, and other biochemical processes. Its amino acid sequence can be modified to investigate the effects of specific residues on biological activity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure can be optimized to enhance its binding affinity to specific molecular targets, making it a candidate for drug development. Additionally, it can be used in the design of peptide-based vaccines and diagnostic tools.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as improved stability, solubility, or bioavailability. It can also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **Valyl-leucyl-arginine-4-methoxy-2-naphthylamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of functional groups that confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool for research and development in various fields.
Properties
CAS No. |
81523-92-4 |
|---|---|
Molecular Formula |
C28H43N7O4 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide |
InChI |
InChI=1S/C28H43N7O4/c1-16(2)13-22(34-27(38)24(29)17(3)4)26(37)35-25(36)21(11-8-12-32-28(30)31)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5/h6-7,9-10,14-17,21-22,24,33H,8,11-13,29H2,1-5H3,(H,34,38)(H4,30,31,32)(H,35,36,37)/t21-,22-,24+/m0/s1 |
InChI Key |
JKMOFAXEUDEHQL-WPFOTENUSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N |
Pictograms |
Health Hazard |
Synonyms |
Val-Leu-Arg-4-MNA valyl-leucyl-arginine-4-methoxy-2-naphthylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















